5-Bromo-8-methoxy-2-methylquinoline
Overview
Description
5-Bromo-8-methoxy-2-methylquinoline is an organic chemical compound . It has a molecular weight of 252.11 and its molecular formula is C11H10BrNO . The IUPAC name for this compound is 5-bromo-8-methoxy-2-methylquinoline .
Synthesis Analysis
The synthesis of 5-Bromo-8-methoxy-2-methylquinoline involves the use of 8-Methoxy-2-methylquinoline as a starting material . Bromine is added dropwise to a solution of 8-Methoxy-2-methylquinoline in methanol under ice cooling, followed by stirring at room temperature for 1.5 hours . The reaction mixture is then treated with a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium hydrogen carbonate solution, followed by evaporation of methanol under reduced pressure . The desired product is obtained as a yellow powder after solvent evaporation .Molecular Structure Analysis
The InChI code for 5-Bromo-8-methoxy-2-methylquinoline is 1S/C11H10BrNO/c1-7-3-4-8-9 (12)5-6-10 (14-2)11 (8)13-7/h3-6H,1-2H3 . The InChI key is MCBRCJBMVOOJFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-8-methoxy-2-methylquinoline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
“5-Bromo-8-methoxy-2-methylquinoline” is a type of quinoline , which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
-
Pharmaceutical Applications
- Quinoline and its derivatives have potential biological and pharmaceutical activities .
- The methods of application or experimental procedures involve various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these applications are the synthesis of biologically and pharmaceutically active quinoline and its analogues .
-
Industrial Applications
- Quinoline is an essential heterocyclic compound due to its applications in industrial and synthetic organic chemistry .
- The methods of application or experimental procedures involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- The outcomes of these applications are the construction and functionalization of quinoline .
Safety And Hazards
properties
IUPAC Name |
5-bromo-8-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBRCJBMVOOJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405811 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methoxy-2-methylquinoline | |
CAS RN |
103862-55-1 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.